molecular formula C6H12N2O3 B8534244 3,5-Dimethyl-5-nitro-1,3-oxazinane

3,5-Dimethyl-5-nitro-1,3-oxazinane

Cat. No.: B8534244
M. Wt: 160.17 g/mol
InChI Key: NEACXASRQZHDPP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-5-nitro-1,3-oxazinane (CAS 875-09-2) is a heterocyclic compound with the molecular formula C6H12N2O3. It belongs to the 1,3-oxazinane family, a class of saturated six-membered rings containing oxygen and nitrogen heteroatoms, which are subjects of extensive research due to their utility as versatile intermediates in organic synthesis and for their bioactive potential . Compounds based on the 1,3-oxazinane scaffold are recognized for their value in the preparation of chiral, non-racemic molecules and are frequently investigated as key intermediates in the synthesis of natural products and pharmacologically active substances . Specifically, geminal nitro-substituted 1,3-oxazinane frameworks have been identified as promising structural motifs in the development of novel energetic materials . Research into such derivatives has demonstrated that the incorporation of nitro explosophoric groups can lead to high density and desirable detonation properties, making them candidates for specialized energetic applications . Furthermore, protected 1,3-oxazinanes, such as Boc-derivatives, serve as critical precursors in regiodivergent and enantioselective synthetic routes. These methodologies enable efficient access to valuable chiral building blocks like β2- and β3-amino acids, which are essential for pharmaceutical research and the design of advanced peptidomimetics . The chemistry of 1,3-oxazine derivatives continues to be a vibrant field of study, with modern research leveraging multicomponent reactions and stereoselective methods for their assembly . This product is intended for research purposes only.

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

3,5-dimethyl-5-nitro-1,3-oxazinane

InChI

InChI=1S/C6H12N2O3/c1-6(8(9)10)3-7(2)5-11-4-6/h3-5H2,1-2H3

InChI Key

NEACXASRQZHDPP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(COC1)C)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3,5-dimethyl-5-nitro-1,3-oxazinane exhibit significant antimicrobial properties. The presence of the oxazine ring enhances the lipophilicity of these compounds, facilitating their penetration through cell membranes to reach target sites effectively. Studies have shown that derivatives of oxazine compounds can inhibit a range of microbial strains, including both gram-positive and gram-negative bacteria. For instance, synthesized oxazine derivatives have demonstrated potent activity against Bacillus cereus and other pathogenic bacteria in vitro .

Anticancer Properties

The anticancer potential of this compound has been investigated through various studies. The compound has been identified as a promising candidate for targeting thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. In vitro assays have revealed that derivatives can act as effective inhibitors of TS with IC50 values ranging from 0.47 to 1.4 µM . Furthermore, certain analogs have shown substantial growth inhibition percentages against various cancer cell lines, indicating their potential as novel anticancer agents .

Alzheimer’s Disease

Recent patents have proposed the use of oxazine derivatives in treating tauopathies, including Alzheimer's disease. The compounds are believed to inhibit the aggregation of tau proteins, which is a hallmark of neurodegeneration in Alzheimer's patients . This mechanism could provide a therapeutic avenue for managing symptoms or potentially slowing disease progression.

Mechanistic Insights

The mechanism by which these compounds exert their effects involves the modulation of tau protein interactions and preventing the formation of neurofibrillary tangles. This property is particularly significant given the current lack of effective treatments for Alzheimer's disease that can alter its course rather than just alleviate symptoms .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Type Target Organisms/Cells Effectiveness Reference
AntimicrobialBacillus cereusHigh efficacy against gram-positive
AnticancerVarious cancer cell linesIC50 values: 0.47 - 1.4 µM
NeurodegenerativeTau proteinsInhibition of aggregation

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of oxazine derivatives:

  • Antimicrobial Study : A study synthesized multiple oxazine derivatives and assessed their antimicrobial activity using disc diffusion methods against various bacterial strains. Results indicated superior activity against gram-positive bacteria compared to gram-negative ones .
  • Anticancer Study : Another research focused on the synthesis of N-Aryl-oxadiazolamines revealed significant anticancer activity against multiple cell lines with varying degrees of effectiveness . The structural modifications led to enhanced potency.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • 3,5-Dimethyl-5-nitro-1,3-oxazinane : A 1,3-oxazinane ring (six-membered, one oxygen and one nitrogen) with methyl and nitro substituents at positions 3 and 5.
  • 1,2,5-Oxadiazines : Six-membered rings with oxygen at position 1 and nitrogens at positions 2 and 5, often substituted with aryl or hydrazone groups .
  • Triazole Derivatives : Five-membered rings with three nitrogen atoms (e.g., 1,2,4-triazoles), as seen in Selby and Lepone’s work .

Stability and Reactivity

  • Nitro Group Impact: The nitro substituent in 1,3-oxazinane likely reduces thermal stability compared to non-nitrated analogs like 1,2,5-oxadiazines. This aligns with broader trends where nitro groups enhance sensitivity to decomposition .
  • Ring Strain : The 1,3-oxazinane’s oxygen and nitrogen placement may induce moderate ring strain, whereas 1,2,5-oxadiazines exhibit lower strain due to symmetric heteroatom distribution.

Characterization Techniques

Both 1,3-oxazinanes and 1,2,5-oxadiazines rely on TLC for purity assessment and spectroscopic methods (IR, NMR, MS) for structural confirmation. However, nitro-group vibrations in IR spectra (~1520 cm⁻¹ for NO₂) and distinct NMR deshielding patterns would differentiate 1,3-oxazinanes from other heterocycles .

Research Findings and Implications

  • Triazole Derivatives: Highlight cyanocarbonimidate-based methodologies applicable to diverse heterocycles, suggesting adaptable strategies for 1,3-oxazinane synthesis .
  • Gaps : Direct comparative studies on 1,3-oxazinanes are absent in the provided evidence. Further research should explore nitro-group effects on reactivity and applications in drug discovery or energetic materials.

Q & A

Q. What are the optimal synthetic routes for 3,5-Dimethyl-5-nitro-1,3-oxazinane, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound can be approached via nitrolysis or transamination reactions, as seen in structurally related oxazinane and triazinane derivatives. For example, nitro-containing heterocycles like 1-acetyl-3,5-dinitro-1,3,5-triazinane are synthesized via nitrolysis of hexamine derivatives under controlled acidic conditions . Optimization involves adjusting stoichiometry, temperature (e.g., maintaining 0–5°C for exothermic steps), and solvent polarity. Yield improvements (63–82%) are achievable by stepwise purification using column chromatography and recrystallization, as demonstrated for similar triazinane derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and ring conformation. For example, nitro groups in similar compounds show distinct deshielding in 13C^{13}C NMR (δ 90–100 ppm for nitro-attached carbons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For instance, oxazinane derivatives exhibit characteristic [M+H]+^+ or [M+Na]+^+ peaks .
  • Elemental Analysis: Verify empirical formulas (e.g., C6_6H10_{10}N2_2O3_3) with ≤0.3% deviation .

Q. How does the nitro group influence the chemical stability of this compound under different storage conditions?

Methodological Answer: Nitro groups enhance electrophilicity but may reduce thermal stability. Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation pathways. For analogs like DAz-1, stability is maintained at -20°C with inert gas purging to prevent oxidation . Monitor decomposition via HPLC or TLC, focusing on nitro-reduction byproducts (e.g., amine derivatives) under reducing conditions .

Advanced Research Questions

Q. What computational strategies can predict the bioactive conformation of this compound and its interactions with biological targets?

Methodological Answer: Density Functional Theory (DFT) calculations can model the U-shaped conformation observed in oxazinane-based antagonists like ORN0829, where the nitro group stabilizes intramolecular hydrogen bonds . Molecular docking (e.g., AutoDock Vina) against protein targets (e.g., orexin receptors) identifies key binding residues. Solvent-accessible surface area (SASA) analysis predicts lipophilicity reduction, critical for blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound across different studies?

Methodological Answer:

  • Controlled Replication: Standardize solvents (e.g., PBS pH 7.2 for aqueous solubility) and temperature (25°C). For example, DAz-1 shows 20 mg/mL solubility in PBS, but organic solvents like DMSO alter kinetics .
  • Kinetic Profiling: Use stopped-flow spectroscopy to compare nitro group reactivity under varying pH (e.g., nitro-to-amine reduction at pH <3). Discrepancies may arise from trace metal catalysts in buffers .

Q. What in vitro and in vivo models are suitable for assessing the pharmacokinetic profile of this compound, considering its short half-life?

Methodological Answer:

  • In Vitro: Liver microsomal assays (human/rat) quantify metabolic stability. Cytochrome P450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks.
  • In Vivo: Rodent studies with IV/PO dosing (1–10 mg/kg) measure clearance rates. For short half-life compounds like ORN0829, consider sustained-release formulations (e.g., PLGA nanoparticles) to extend t1/2t_{1/2} .

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